YKL-01-116 ​ - 1957202-71-9

YKL-01-116 ​

Catalog Number: EVT-286465
CAS Number: 1957202-71-9
Molecular Formula: C34H38N8O3
Molecular Weight: 606.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YKL-01-116 targets MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13. YKL-1-116 dose-dependently targets CDK7 in HCT116, Jurkat, Kuramochi, OVCAR8, and COV362 cancer cells as assessed by intracellular target engagement.
Overview

YKL-01-116 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is classified as a thiazolidinone derivative, which is a structural motif known for its biological activity, particularly in the context of anti-inflammatory and anti-cancer therapies. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further research and development.

Source and Classification

YKL-01-116 is derived from thiazolidine derivatives, which are characterized by a five-membered ring containing sulfur and nitrogen. This class of compounds has been extensively studied for their pharmacological properties, including their role in modulating immune responses and inhibiting tumor growth. The specific synthesis and characterization of YKL-01-116 have not been widely documented in literature, but it is part of ongoing research into thiazolidinone-based compounds.

Synthesis Analysis

The synthesis of YKL-01-116 typically involves the condensation of thiazolidine derivatives with various reagents under controlled conditions. A common method includes the reaction of 1,2-aminothiols with aldehydes to form the thiazolidine ring, followed by further modifications to introduce additional functional groups.

Technical Details

  • Reagents Used: Common reagents include aldehydes, 1,2-aminothiols, and various catalysts or solvents that facilitate the reaction.
  • Conditions: The synthesis often requires careful control of temperature and pH to optimize yield and purity. Green chemistry principles are increasingly being applied to minimize environmental impact during synthesis.
Molecular Structure Analysis

YKL-01-116 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. While specific structural data for YKL-01-116 is limited, compounds in this class typically feature:

Structure Data

  • Molecular Formula: C23H30F3N5O2S (for related thiazolidinones)
  • Molecular Weight: Approximately 497.6 g/mol
  • IUPAC Name: 2-cyano-2-[3-ethyl-4-oxo-5-[[3-(2-pyrrolidin-1-ylethyl)anilino]methyl]-1,3-thiazolidin-2-yl]-N-(2,2,2-trifluoroethyl)acetamide

These structural characteristics suggest significant potential for interaction with biological macromolecules.

Chemical Reactions Analysis

YKL-01-116 can undergo various chemical reactions typical of thiazolidinone derivatives:

Reactions

  1. Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the thiazolidine ring to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can introduce diverse functional groups into the thiazolidine ring.

Technical Details

The choice of reagents and conditions can significantly influence the outcomes of these reactions, impacting both yield and selectivity.

Mechanism of Action

The mechanism of action for YKL-01-116 involves its interaction with specific biological targets that modulate cellular processes:

Process

  1. Cellular Interaction: The compound likely interacts with cellular receptors or enzymes involved in inflammatory pathways or cell proliferation.
  2. Biological Effects: By modulating these interactions, YKL-01-116 may exhibit anti-inflammatory effects or inhibit tumor growth by inducing apoptosis in cancer cells.

Data supporting these mechanisms often come from in vitro studies demonstrating the compound's effects on cell lines.

Physical and Chemical Properties Analysis

YKL-01-116 exhibits several physical and chemical properties that are important for its application in research:

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

Relevant analyses often include thermal stability tests and solubility assessments under different conditions.

Applications

YKL-01-116 has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated as a candidate for anti-inflammatory and anticancer therapies.
  2. Biochemical Studies: Used in studies aimed at understanding cell signaling pathways related to inflammation and cancer progression.
  3. Drug Development: As part of ongoing drug discovery efforts targeting diseases associated with inflammation and malignancies.
Introduction to YKL-1-116

Chemical Identity and Discovery

YKL-1-116 (CAS No. 1957202-71-9) is a small-molecule inhibitor with the systematic name N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide. Its molecular formula is C₃₄H₃₈N₈O₃, and it has a molecular weight of 606.72 g/mol [1] [9] [10]. The compound appears as a white to off-white solid with predicted physicochemical properties including a boiling point of 778.4°C, density of 1.297 g/cm³, and pKa of 12.85 [9].

YKL-1-116 emerged from rational drug design efforts to develop selective covalent inhibitors of cyclin-dependent kinase 7 (CDK7). Its discovery involved structural optimization of the pyrrolidinopyrazole core derived from the PAK4 inhibitor PF-3758309, hybridized with a cysteine-targeting acrylamide warhead inspired by the covalent binding mechanism of THZ1 [4]. Early analogs like YKL-1-116 demonstrated improved selectivity for CDK7 over other transcriptional CDKs (CDK9, CDK12, CDK13) compared to first-generation inhibitors [4] [7].

Structural Characterization of YKL-1-116

The compound features three critical structural domains:

  • Covalent warhead: An acrylamide group enabling irreversible binding to Cysteine 312 (Cys-312) in the CDK7 kinase domain, located outside the ATP-binding pocket [4] [10].
  • Central scaffold: A pyrrolo[3,4-c]pyrazole core optimized for hydrophobic interactions with CDK7's unique structural pockets [4] [7].
  • Chiral center: An (S)-configured phenethylamine side chain enhancing target engagement and cellular permeability [10].
  • Table 1: Key Structural Features and Functional Roles
    Structural DomainChemical MotifFunctional Role
    Covalent warheadAcrylamideIrreversible binding to Cys-312 of CDK7
    Central heterocyclePyrrolo[3,4-c]pyrazoleHydrophobic interactions with CDK7 allosteric sites
    Stereochemical anchor(S)-1-phenylethylamineEnhanced binding affinity and cellular uptake
    Solubility-modifying groupDimethylamino moietyImproves aqueous solubility and pharmacokinetics

Biophysical studies confirm that YKL-1-116 forms a covalent adduct with CDK7, with a kinetic inactivation constant (kinact/Ki) comparable to THZ1 (2.1 nM vs. 1.9 nM) [4]. This binding is stereospecific, as the (S)-enantiomer shows superior potency over its (R)-counterpart [10]. The compound’s selectivity is attributed to the unique positioning of Cys-312 in CDK7, absent in most other kinases [1] [4].

Role in Targeted Cancer Therapy

As a selective CDK7 inhibitor, YKL-1-116 disrupts two fundamental oncogenic processes:

  • Cell cycle regulation: By inactivating CDK7's CDK-activating kinase (CAK) function, it impairs phosphorylation of CDK1/2/4/6 at their T-loop residues (Thr-160/161/172), inducing G1/S arrest [3] [7].
  • Transcriptional control: It suppresses RNA polymerase II (Pol II) activity by reducing phosphorylation of its C-terminal domain (CTD) at Ser5/7 residues, preferentially affecting super-enhancer-associated oncogenes [4] [7].

Unlike pan-CDK inhibitors (e.g., flavopiridol), YKL-1-116 achieves selectivity by avoiding inhibition of CDK9, CDK12, and CDK13 at pharmacologically relevant concentrations [1] [5]. This selectivity profile positions it as a valuable tool for dissecting CDK7-specific functions in cancer biology and overcoming limitations of multi-kinase inhibitors [4] [7].

Properties

CAS Number

1957202-71-9

Product Name

YKL-01-116 ​

IUPAC Name

(S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Molecular Formula

C34H38N8O3

Molecular Weight

606.73

InChI

InChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40)/t28-/m1/s1

InChI Key

VBYGXNURPHQSPG-MUUNZHRXSA-N

SMILES

CC1(C)N(C(N[C@H](CN(C)C)C2=CC=CC=C2)=O)CC3=C1NN=C3NC4=CC(NC(C5=CC=C(NC(C=C)=O)C=C5)=O)=CC=C4

Solubility

Soluble in DMSO

Synonyms

YKL-01-116; YKL01116; YKL 01 116;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.